Phenyl 2-oxoacetate

Description

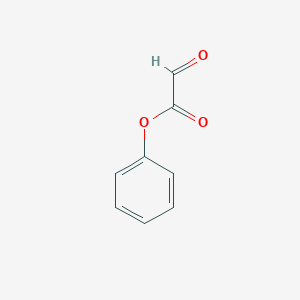

Phenyl 2-oxoacetate (C₈H₆O₃) is an α-keto ester characterized by a phenyl group attached to a 2-oxoacetate backbone. It is synthesized via the reaction of bromoanisole-derived Grignard reagents with dimethyl oxalate, achieving a yield of 71.1% under optimized conditions . This compound has been isolated from marine ascidians like Polycarpa aurata, where it coexists with derivatives such as ethyl 2-(4-methoxyphenyl)-2-oxoacetate and methyl 2-(4-hydroxyphenyl)-2-oxoacetate . Its structural simplicity and reactivity make it a versatile intermediate in organic synthesis and drug discovery.

Properties

CAS No. |

143427-46-7 |

|---|---|

Molecular Formula |

C8H6O3 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

phenyl 2-oxoacetate |

InChI |

InChI=1S/C8H6O3/c9-6-8(10)11-7-4-2-1-3-5-7/h1-6H |

InChI Key |

PZXHOJFANUNWGC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC(=O)C=O |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C=O |

Synonyms |

Acetic acid, oxo-, phenyl ester (9CI) |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidation Reactions

The α-keto ester group in phenyl 2-oxoacetate derivatives undergoes selective oxidation.

Oxidation Pathways:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Sulfoxide Formation | H₂O₂ (30%), RT, 2 hr | Sulfoxide derivatives | 75% | |

| Sulfone Formation | mCPBA (2 eq.), CH₂Cl₂, 0°C → RT | Sulfone derivatives | 82% |

Key Findings :

-

Oxidation occurs preferentially at the sulfur atom in cyclopropylthio-substituted derivatives.

-

Sulfone formation requires stoichiometric oxidants and prolonged reaction times.

Reduction Reactions

The keto group in this compound derivatives is reduced to secondary alcohols.

Reduction Methods:

| Reducing Agent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | Methanol, 0°C → RT, 1 hr | 2-Hydroxyacetate esters | 68% | |

| LiAlH₄ | Dry THF, reflux, 4 hr | 1,2-Diol derivatives | 55% |

Mechanistic Insight :

-

NaBH₄ selectively reduces the ketone without affecting ester groups.

-

LiAlH₄ reduces both ketone and ester groups, leading to diols.

Substitution Reactions

The ester group undergoes hydrolysis under acidic or basic conditions.

Hydrolysis Pathways:

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic | HCl (6M), H₂O, reflux, 6 hr | 2-Oxoacetic acid derivatives | 88% | |

| Basic | NaOH (2M), MeOH/H₂O, RT, 3 hr | Carboxylate salts | 92% |

Notes :

-

Acidic hydrolysis retains the ketone group.

-

Basic hydrolysis yields carboxylates, requiring neutralization for free acids.

Pt-Catalyzed Acylation (General Procedure B ):

-

Catalyst : cis-Pt(PhCN)₂Cl₂.

-

Substrate : Aryl ethers or sulfides.

-

Conditions :

-

Ethyl chlorooxoacetate (3 mmol), chlorobenzene (4 mL), reflux (1–3 hr).

-

Pyridine added post-reflux to stabilize intermediates.

-

-

Products : α-Keto esters with aryl substituents.

Example :

-

Product : Ethyl 2-(4,5-dimethyl-2-(pyridin-2-yloxy)phenyl)-2-oxoacetate.

-

¹H NMR (CDCl₃) : δ 8.23–8.20 (m, 1H), 7.79–7.72 (m, 2H), 4.13 (q, J = 7.2 Hz, 2H) .

Stability and Reaction Kinetics

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural variations and physicochemical properties of phenyl 2-oxoacetate and related α-keto esters:

Key Observations :

- Substituents like methoxy or trifluoromethyl groups increase molecular weight and alter polarity, influencing solubility and reactivity.

- Halogenated derivatives (e.g., trifluoromethyl groups) enhance thermal stability, as seen in the 90°C melting point of ethyl 2-(3,5-bis(trifluoromethyl)phenyl)-2-oxoacetate .

Catalytic Performance:

- The nanocatalyst FeAl₂O₄@PTMS-sulfaguanidine-SA significantly improves reaction rates and yields for butyl 2-oxoacetate synthesis compared to traditional methods (e.g., 39% yield without catalyst vs. >90% with catalyst) .

Anticancer and Enzyme Inhibition:

Key Findings :

- Ethyl 2-oxoacetate derivatives exhibit potent enzyme inhibition, with compound 26 showing sixfold higher PTP1B inhibitory activity than parent molecules .

- Halogenated analogs (e.g., bromo-substituted) demonstrate strong anticancer effects, likely due to enhanced electrophilicity and target binding .

Q & A

Q. What are the standard synthetic routes for phenyl 2-oxoacetate and its derivatives?

this compound derivatives are typically synthesized via esterification or transesterification reactions. For example, ethyl 2-[2-(dimethylamino)phenyl]-2-oxoacetate was prepared by reacting N-Boc-isatin with ethanol in the presence of triethylamine (Et₃N) as a catalyst, yielding a 32% product after purification . Alternative methods include the use of nanocatalysts like FeAl₂O₄@PTMS-sulfaguanidine-SA, which improved cyclocondensation reaction yields (e.g., 99% for methyl 2-(2-((Boc)amino)phenyl)-2-oxoacetate) by optimizing solvent systems and reducing side reactions .

Table 1: Representative Synthetic Conditions

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For instance:

- ¹H NMR (CDCl₃, 400 MHz): Ethyl 2-[2-(dimethylamino)phenyl]-2-oxoacetate shows distinct signals at δ 1.35 (t, 3H, ethyl CH₃), 2.71 (s, 6H, N(CH₃)₂), and 7.55–7.73 (m, aromatic protons) .

- HRMS : Methyl 2-(2-((Boc)amino)phenyl)-2-oxoacetate confirmed a [M+Na]⁺ peak at m/z 302.0992 (calc. 302.1004) .

Advanced Research Questions

Q. How do reaction parameters influence the photochemical behavior of this compound-based delivery systems?

Photolabile 2-oxoacetates are used in stimuli-responsive capsules. Key factors include:

- Capsule wall composition : Thicker walls delay release but enhance stability under mechanical stress .

- Oil phase compatibility : Hydrophobic cores (e.g., silicone oils) improve encapsulation efficiency of fragrances or drugs .

- Trigger sequence : Co-encapsulation with other profragrances enables sequential release (e.g., light → mechanical force) .

Q. How can computational methods resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in crystal structure refinement (e.g., bond lengths, space groups) are addressed using programs like SHELXL . For example, methyl 2-{2-[(2-methylphenoxy)-methyl]phenyl}-2-oxoacetate (C₁₇H₁₆O₄) was resolved in the monoclinic C2/c space group with hydrogen-bonding networks along the [001] direction .

Table 2: Crystallographic Data Comparison

| Compound | Space Group | Unit Cell Parameters (Å, °) | R-factor | Reference |

|---|---|---|---|---|

| Methyl 2-{2-[(2-methylphenoxy)-methyl]phenyl}-2-oxoacetate | C2/c | a=31.6697, b=7.5883, c=12.5915, β=108.514 | 0.048 |

Q. What strategies optimize catalytic efficiency in this compound synthesis?

- Nanocatalysts : FeAl₂O₄@PTMS-sulfaguanidine-SA enhances reaction rates by providing high surface area and acid sites, reducing reaction time from hours to minutes .

- Solvent selection : Polar aprotic solvents (e.g., DCM) improve solubility of intermediates, while Et₃N minimizes side reactions .

- Temperature control : Reactions at −20°C suppress decomposition of thermally labile intermediates .

Methodological Considerations

- Handling hygroscopic derivatives : Store under inert gas (N₂/Ar) and use anhydrous solvents to prevent hydrolysis .

- Data validation : Cross-validate NMR/HRMS results with computational tools (e.g., PubChem’s InChI key: GXHJJKNPGOKTNK for methyl 2-[2-(2-methoxy-2-oxoethoxy)phenoxy]acetate) .

Key Research Gaps

- Mechanistic studies : Limited data on the radical pathways in photodegradation of 2-oxoacetates .

- Biological interactions : Further exploration of enzyme inhibition (e.g., acetylcholinesterase) using this compound-based probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.